molecular formula C12H20O3 B148060 (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid CAS No. 131488-83-0

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

Cat. No. B148060
CAS RN: 131488-83-0
M. Wt: 212.28 g/mol
InChI Key: LYSGIJUGUGJIPS-UHFFFAOYSA-N
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Description

The compound (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid is closely related to fragrance materials and other cyclopentene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, esterification, and hydrolysis. For instance, the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene to produce (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate demonstrates the potential pathways that might be applicable to the synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid . The use of enzymatic reactions for stereoselective processes is also highlighted, which could be relevant for producing specific enantiomers of the compound .

Molecular Structure Analysis

The molecular structure of cyclopentene derivatives is characterized by the presence of a cyclopentanone or cyclopentenone ring with various substituents. These structural elements are crucial for the chemical behavior and reactivity of these compounds. The stereochemistry, as seen in the enantioselective hydrolysis study, is also an important aspect of the molecular structure that affects the compound's properties and potential applications .

Chemical Reactions Analysis

Cyclopentene derivatives undergo a range of chemical reactions, including hydrolysis, as seen in the study of cyclopentolate hydrochloride . The degradation products and reaction mechanisms provide insights into the stability and reactivity of the cyclopentene ring under different conditions. The formation of degradation products through ester hydrolysis and transition states involving adjacent hydroxyl groups could be relevant to the chemical reactions that (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid might undergo.

Physical and Chemical Properties Analysis

The physical properties of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a related fragrance ingredient, have been summarized, which may provide a basis for understanding the properties of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid . The fragrance structural group to which this compound belongs shares common characteristics that can influence their physical state, solubility, and volatility.

Relevant Case Studies

Although no direct case studies on (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid were provided, the studies on related compounds offer valuable information. The safety assessment of fragrance materials, including the ketones cyclopentanones and cyclopentenones group, is crucial for their use in consumer products . The enantioselective synthesis and analysis of cyclopentene derivatives also provide a framework for understanding the potential applications and synthesis of similar compounds .

Scientific Research Applications

Chemical Analysis and Isolation

+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid has been identified as a hydroxylated cyclopentane fatty acid from the fungus Botryodiplodia theobromae. It is one of several hydroxylated derivatives related to jasmonic acid, which have been isolated and characterized (Miersch, Schneider, & Sembdner, 1991).

Application in Cancer Research

Research has shown that derivatives of jasmonic acid, including 3(S)-Hydroxy-2(R)-(2Z-pentenyl)-cyclopentane-1(R)-acetic acid, exhibit anti-cancer activity in vitro. These compounds display cytotoxicity towards cancer cells, with their effectiveness strongly related to stereochemistry (Carvajal et al., 2011).

Biochemical Synthesis and Transformation

Studies also involve the biochemical transformation of jasmonic acid using the fungus Gibberella fujikuroi, producing derivatives like 3(S)-Hydroxy-2(R)-(2Z-pentenyl)-cyclopentane-1(R)-acetic acid. These transformations aim to modify the chemical structure of jasmonic acid to enhance its biological properties (Carvajal et al., 2011).

Potential in Organic Synthesis

The compound and its related derivatives have been studied in the context of organic synthesis. For instance, the oxidation of diketene and 1,1-diarylethene with manganese(III) acetate dihydrate can lead to an equilibrium mixture of compounds including 5-hydroxy-2-pentanone, showcasing the compound's relevance in organic chemistry (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).

Impact on Muscarinic Receptor Antagonism

Research has also explored the use of similar cyclopentaneacetic acid derivatives in developing muscarinic receptor antagonists, highlighting the compound's potential in pharmacological applications (Mitsuya et al., 2000).

Aroma Compound Degradation

In the food industry, studies on compounds like 1-penten-3-one, which are structurally related to (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid, have shown significant roles in aroma compound degradation, which is crucial for understanding flavor profiles in various foods (Mall, Sellami, & Schieberle, 2018).

Synthesis of Nucleoside Analogs

Further applications include the synthesis of carbocyclic analogs of nucleosides, where derivatives of cyclopentaneacetic acid are used. This highlights its role in the development of novel pharmaceutical compounds (Jenny, Horlacher, Previsani, & Benner, 1992).

Mechanism of Action

Target of Action

The primary target of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid, also known as jasmonic acid (JA) and its derivatives, is the plant’s defense and growth regulation system . It interacts with various proteins and enzymes in the plant cells, playing a pivotal role in the plant’s physio-biochemical processes during growth and development .

Mode of Action

The compound interacts with its targets by binding to specific proteins, such as cyclophilin 20-3 (CYP20-3), which regulates stress-responsive cellular redox homeostasis . The binding of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid promotes CYP20-3 to form a complex with serine acetyltransferase 1, triggering the formation of a hetero-oligomeric cysteine synthase complex .

Biochemical Pathways

The compound affects the jasmonic acid biosynthetic pathway, which is crucial for plant immune response . It is involved in signaling cascades and corresponding cross-talk with other phytohormones like salicylic acid (SA), ethylene (ET), and abscisic acid (ABA) . The activation of this pathway leads to increased levels of thiol metabolites and the buildup of cellular reduction potential .

Pharmacokinetics

Its molecular weight is known to be 2242961 , which may influence its bioavailability and distribution within the plant system.

Result of Action

The action of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid results in the modulation of numerous genes and mediating responses to various forms of abiotic and biotic stresses, including wounding, insect attack, pathogen infection, and UV damage . It also plays pivotal roles in reproduction and other plant developmental processes, such as fruit ripening, root growth, tuberization, senescence, and tendril coiling .

Action Environment

Environmental factors significantly influence the action of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid. For instance, concurrent climate changes all over the world have drastically affected plants’ adaptability and survivability against (a)biotic stressors . These climatic instabilities trigger a variety of pathogens to create disease pressure by affecting plant health and the immune barrier . Thus, the compound’s action, efficacy, and stability are highly dependent on the environmental conditions.

properties

IUPAC Name

2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSGIJUGUGJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403639
Record name (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

CAS RN

131488-83-0
Record name (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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